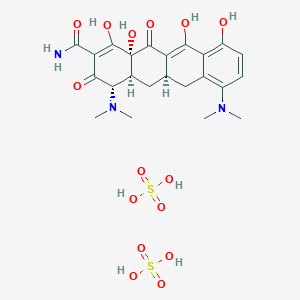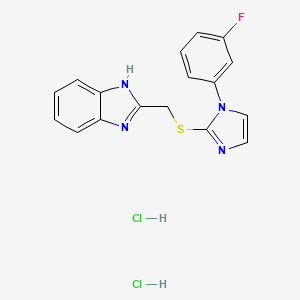
1H-Benzimidazole, 2-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring fused with an imidazole ring, and a fluorophenyl group attached via a thioether linkage. The dihydrochloride form indicates the presence of two hydrochloride molecules associated with the compound, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Imidazole Ring: The imidazole ring is introduced through a cyclization reaction involving appropriate precursors such as glyoxal and ammonia or amines.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with a thiol group on the benzimidazole-imidazole intermediate.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure dihydrochloride salt.
Quality Control: Analytical techniques such as HPLC, NMR, and mass spectrometry are used to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
1H-Benzimidazole, 2-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride involves:
Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: Modulation of signaling pathways, leading to altered cellular responses.
Effects: Inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzimidazole, 2-(((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride
- 1H-Benzimidazole, 2-(((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride
Uniqueness
1H-Benzimidazole, 2-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
123842-23-9 |
|---|---|
Molecular Formula |
C17H15Cl2FN4S |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
2-[[1-(3-fluorophenyl)imidazol-2-yl]sulfanylmethyl]-1H-benzimidazole;dihydrochloride |
InChI |
InChI=1S/C17H13FN4S.2ClH/c18-12-4-3-5-13(10-12)22-9-8-19-17(22)23-11-16-20-14-6-1-2-7-15(14)21-16;;/h1-10H,11H2,(H,20,21);2*1H |
InChI Key |
QDVZCLHXEUHREK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NC=CN3C4=CC(=CC=C4)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


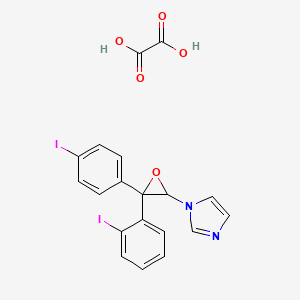

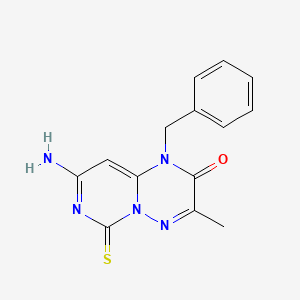

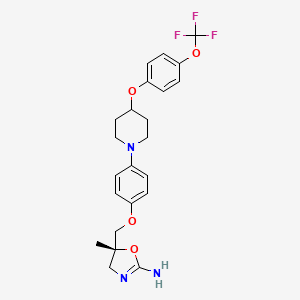
![(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene](/img/structure/B12772118.png)
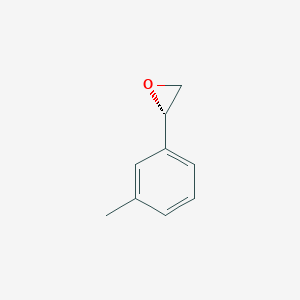
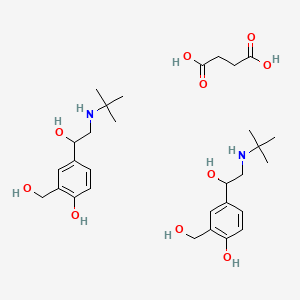
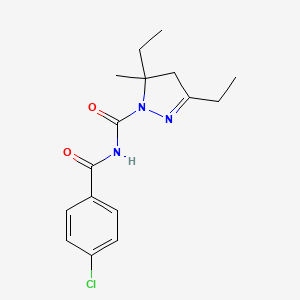
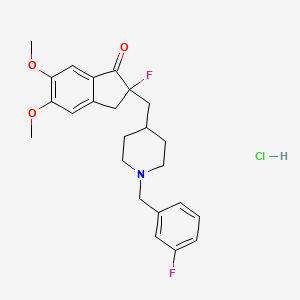

![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate](/img/structure/B12772176.png)

